Methyl 2-(benzylamino)-5-bromobenzoate
Description
Methyl 2-(benzylamino)-5-bromobenzoate (CAS: 1131587-77-3) is a benzoate ester derivative featuring a benzylamino group at the 2-position and a bromine atom at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromine substituent and the steric/electronic properties imparted by the benzylamino group. Its structure allows for further functionalization via nucleophilic substitution or cross-coupling reactions. Synonyms include methyl 5-bromo-2-[(phenylmethyl)amino]benzoate and N-[4-bromo-2-(methoxycarbonyl)phenyl]acetamide .
Properties
CAS No. |
1131587-77-3 |
|---|---|
Molecular Formula |
C15H14BrNO2 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-5-bromobenzoate |
InChI |
InChI=1S/C15H14BrNO2/c1-19-15(18)13-9-12(16)7-8-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |
InChI Key |
CDUZFDBBVFOGDR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
The bromine atom at the 5-position can be replaced with other halogens (Cl, I), leading to distinct physicochemical and reactivity profiles:
Key Findings :
Functional Group Variants
Substituent at the 5-Position
This substitution introduces an electron-donating benzyloxy group, altering electronic properties:
Research Insight : The benzyloxy analog’s crystallographic data reveals planar geometry, favoring π-π stacking interactions, whereas bromo-substituted derivatives may exhibit altered packing due to halogen bonding .
Amino Group Modifications
Replacing the benzylamino group with an acetylamino group produces methyl 2-(acetylamino)-5-bromobenzoate (CAS: 138825-96-4):
Core Structure Analogs: Pyrimidine Derivatives
Pyrimidine-based analogs (e.g., methyl 6-(benzylamino)-4-chloro-2-(cyclopropylamino)pyrimidine-5-carboxylate) share functional groups (benzylamino, ester) but differ in core structure:
Comparison with Target :
- Thermal Stability : Pyrimidine derivatives exhibit higher melting points (109–145°C) compared to typical benzoate esters (often liquids or low-melting solids), attributed to hydrogen bonding in the pyrimidine ring .
- Reactivity : The pyrimidine core enables regioselective substitutions, whereas benzoates are more suited for aromatic functionalization.
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